

# impurity profiling Docetaxel Impurity 4

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## Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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## Introduction to Docetaxel Impurity 4

Impurity profiling is a critical component of pharmaceutical development, ensuring drug safety and efficacy by identifying and characterizing minor components in Active Pharmaceutical Ingredients (APIs). For **Docetaxel**, a potent antineoplastic agent from the taxoid family, controlling process-related impurities is essential for final product quality [1]. **Docetaxel Impurity 4**, specifically identified as **(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid**, is a process-related impurity supplied for use as a reference standard [2]. Its primary role is in analytical method development, validation, and quality control during the commercial production of Docetaxel, particularly for Abbreviated New Drug Applications (ANDAs) [2].

## Structural and Chemical Properties

The following table summarizes the key identifiers and chemical properties of **Docetaxel Impurity 4**:

Property	Description
Chemical Name	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [2]
CAS Number	153744-63-9 [2]

Property	Description
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>5</sub> [2]
Molecular Weight	321.4 g/mol [2]
SMILES	O=C(N1C@@HC@@H=O)OC1(C)C)OC(C)(C)C [2]
Storage & Handling	Shipping at ambient temperature [2]

## Analytical Method for Identification and Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate **Docetaxel Impurity 4** from other process impurities, degradation products, and formulation excipients. The method below is adapted from general principles of Docetaxel analysis [1].

## Chromatographic Conditions

Parameter	Specification
Column	C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A	Water (Buffered)
Mobile Phase B	Acetonitrile
Gradient Program	Time (min) / %B: 0/25, 10/40, 30/60, 45/80, 50/25, 55/25
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	10 µL

Parameter	Specification
Detection	UV Photodiode Array (PAD) at 230 nm
Run Time	55 minutes

## Sample and Standard Preparation

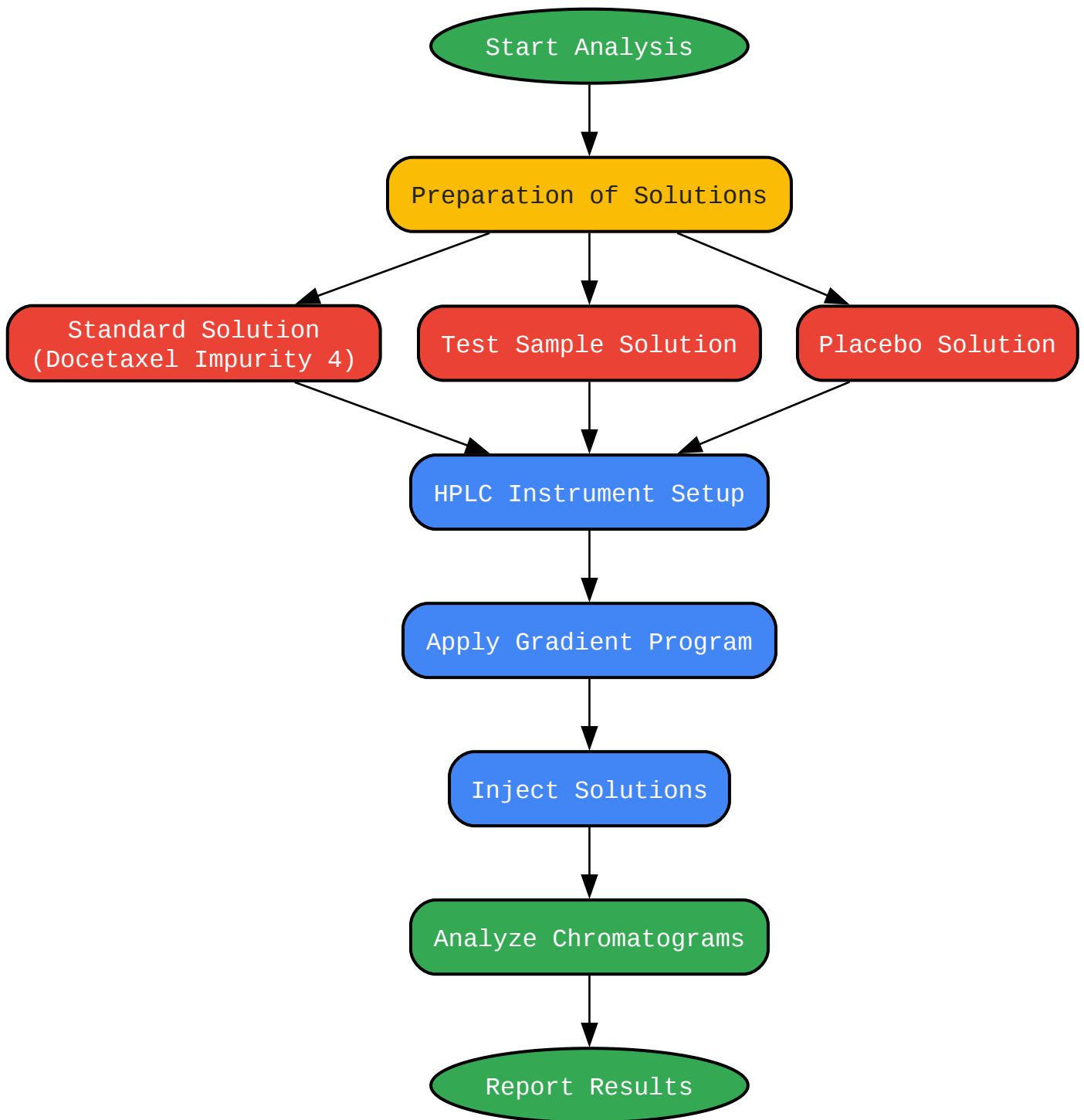
- **Standard Solution (Impurity 4):** Accurately weigh approximately 10 mg of **Docetaxel Impurity 4** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the specified diluent to obtain a stock solution of 100 µg/mL. Further dilute as needed to prepare working standards.
- **Test Sample Solution:** For a Docetaxel drug substance or formulation, prepare a solution at a concentration of about 1 mg/mL using the same diluent.
- **Placebo Solution:** Prepare a solution of the formulation excipients (e.g., Polysorbate 80) at the concentration present in the test sample.

## System Suitability and Validation

The method should be validated as per ICH guidelines. A system suitability test should be performed before analysis.

- **Relative Retention Time (RRT):** Establish the RRT of Impurity 4 relative to Docetaxel.
- **Theoretical Plates:** The Docetaxel peak should meet the minimum required theoretical plates.
- **Tailing Factor:** The tailing factor for the Docetaxel peak should not exceed 2.0.

The following workflow outlines the experimental procedure for the analysis:



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## Acceptance Criteria and Specification Limits

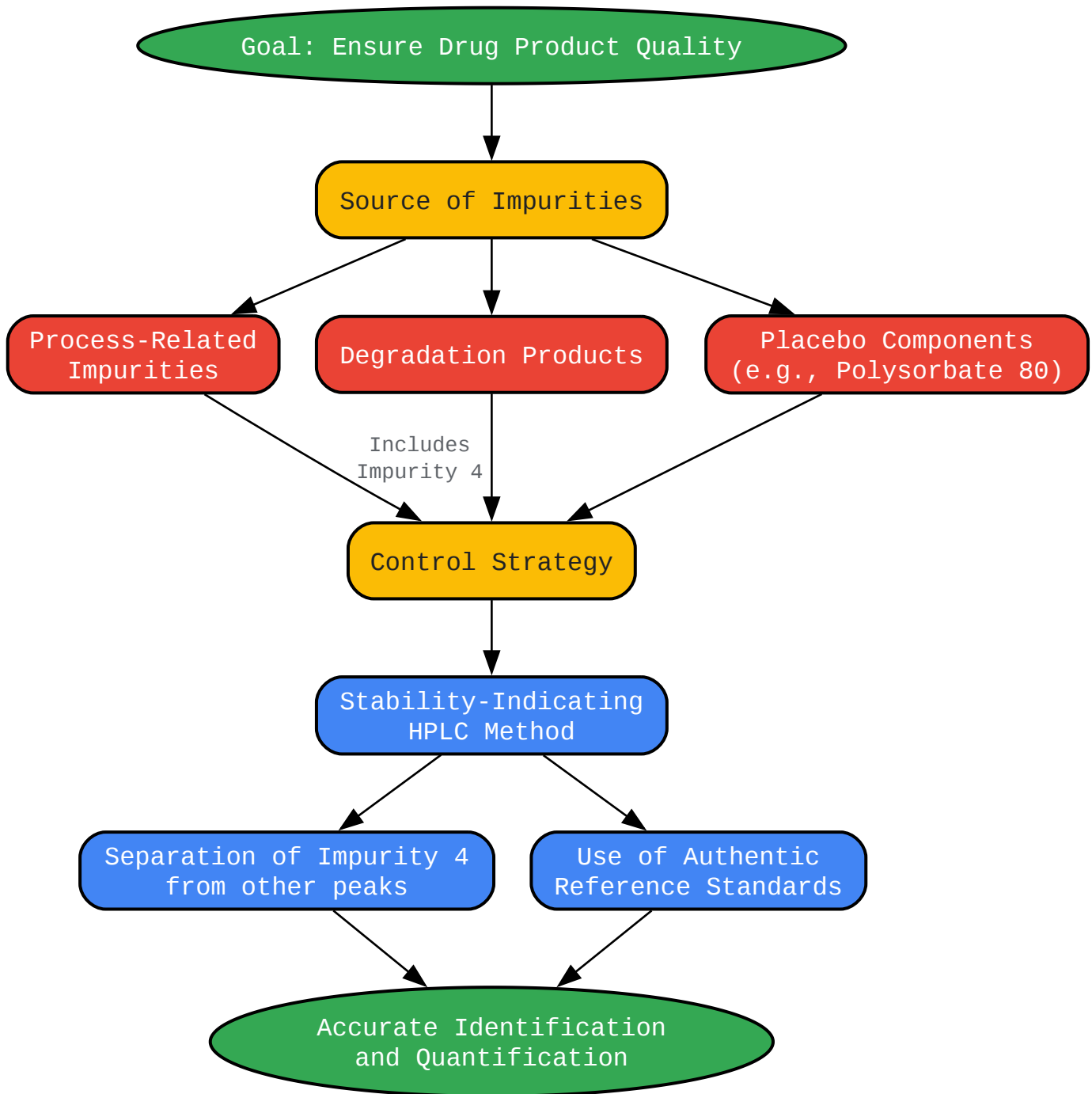
For quantitative analysis, the following table provides a framework for setting acceptance criteria. The actual limits should be justified based on batch data and regulatory guidance (e.g., ICH Q3B(R2)).

Parameter	Target Acceptance Criteria
Identification	The retention time of the impurity in the test solution should match that of the standard solution.
Limit of Detection (LOD)	Signal-to-Noise ratio $\geq 3$ (Approx. 0.05% of analyte concentration).
Limit of Quantification (LOQ)	Signal-to-Noise ratio $\geq 10$ (Approx. 0.2% of analyte concentration) [1].
Reporting Threshold	Report and identify any unknown impurity above 0.10%.
Specification Limit	The individual unspecified impurity should be not more than (NMT) 0.15-0.20%.

## Impurity Control Strategy in Pharmaceutical Development

The control of **Docetaxel Impurity 4** is part of a broader strategy to ensure the quality of Docetaxel injection. This involves understanding its source and ensuring it is adequately separated from other components during analysis. A key challenge is that Docetaxel is formulated with **Polysorbate 80** as a solubilizer, which itself produces peaks in chromatographic analysis [1]. The developed HPLC method must be able to separate Impurity 4, other process-related impurities, and major degradants (like 7-epi Docetaxel) from the peaks arising from Polysorbate 80. Failure to do so can lead to either overestimation or underestimation of impurity levels [1].

The following diagram illustrates the logical relationships within this impurity control strategy:



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## Discussion and Application Notes

- **Method Selectivity:** The primary analytical challenge is the selective separation of Impurity 4 from other structurally similar taxane impurities and excipient peaks. The use of a buffered mobile phase

and a optimized gradient on a C18 column is crucial. Method development should include injections of placebo and samples spiked with available impurity standards to confirm resolution [1].

- **Role of the Reference Standard: Docetaxel Impurity 4** is for **analytical or laboratory use only** and is not intended for human administration [2]. Its primary application is to provide a definitive benchmark for:
  - **Method Development and Validation:** Establishing relative retention times (RRT) and relative response factors (RRF) for accurate quantification.
  - **Quality Control (QC):** Serving as a system suitability test and for the identification and quantification of the impurity in routine release testing of Docetaxel drug substance and its formulations.
- **Regulatory Compliance:** The use of a well-characterized reference standard like **Docetaxel Impurity 4** supports regulatory submissions (e.g., ANDA) by providing traceability and validated data for impurity control strategies [2].

## Conclusion

This document provides a foundational protocol for the analysis of **Docetaxel Impurity 4** using a stability-indicating HPLC method. The detailed chromatographic conditions, sample preparation steps, and control strategy are designed to ensure accurate identification and quantification. Adherence to this protocol, combined with rigorous method validation, will support the comprehensive impurity profiling required for the quality assurance of Docetaxel throughout its product lifecycle.

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## References

1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using... [pmc.ncbi.nlm.nih.gov]
2. | 153744-63-9 | SynZeal Docetaxel Impurity 4 [synzeal.com]

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